molecular formula C10H12O4 B1314607 6,7-Dimethoxy-1,4-benzodioxan CAS No. 3214-13-9

6,7-Dimethoxy-1,4-benzodioxan

Cat. No.: B1314607
CAS No.: 3214-13-9
M. Wt: 196.2 g/mol
InChI Key: SEAJVGAVXIEQBV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-benzodioxan is a chemical compound with the molecular formula C10H12O4. . This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-benzodioxan typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of syringaldehyde as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-benzodioxan undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace methoxy groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6,7-Dimethoxy-1,4-benzodioxan has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an antioxidant and its role in plant defense mechanisms.

    Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,4-benzodioxan involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, thereby reducing cellular damage. Additionally, it can interact with enzymes and receptors involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Doxazosin mesylate: A quinazoline compound with a similar benzodioxan structure, used as an alpha-adrenergic receptor inhibitor.

    Syringaldehyde: A precursor in the synthesis of 6,7-Dimethoxy-1,4-benzodioxan, sharing similar methoxy groups.

Uniqueness

This compound is unique due to its dual methoxy groups and benzodioxan ring structure, which confer specific chemical reactivity and biological activity. Its presence in various plants and potential therapeutic applications further distinguish it from similar compounds.

Properties

IUPAC Name

6,7-dimethoxy-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-11-7-5-9-10(6-8(7)12-2)14-4-3-13-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAJVGAVXIEQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550031
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-13-9
Record name 6,7-Dimethoxy-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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